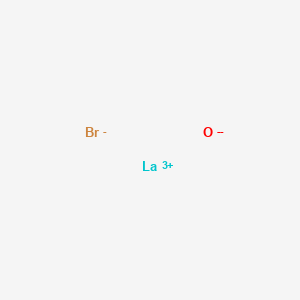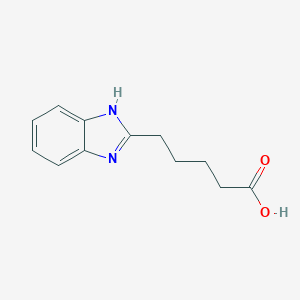
5-(1H-benzimidazol-2-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-5-azolylpentanoic acids, involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with appropriate azoles under basic conditions, followed by deprotection to yield the desired 2-amino-5-azolylpentanoic acids. Such methodologies demonstrate the chemical flexibility and reactivity of the pentanoic acid backbone when combined with benzimidazole and other heterocyclic motifs (Ulhaq et al., 1998).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied, showing that these compounds can adopt diverse conformations and binding modes in complex with various metals and organic molecules. For instance, coordination compounds with 1H-benzimidazole-2-carboxylic acid exhibit unique structural features, highlighting the versatility of benzimidazole derivatives in forming complex architectures (Xia et al., 2013).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including condensation, cyclocondensation, and substitution, to yield novel compounds with potential biological activity. For example, the synthesis of novel 3-(5-substituted benzimidazol-2-yl)-5-arylisoxazolines involves condensation of 2-acetyl benzimidazoles with different aromatic aldehydes, showcasing the reactivity of the benzimidazole moiety (Reddy & Reddy, 2010).
Applications De Recherche Scientifique
Mucomembranous Protection 5-(1H-benzimidazol-2-yl)pentanoic acid derivatives demonstrate promising mucomembranous protective properties. Novel 5-[(2E)-1-(1H-benzimidazol-2-yl)-3-substituted phenylprop-2-en-1-ylidene] pyrimidine-2, 4, 6 (1H, 3H, 5H)-triones synthesized and screened for antiulcer activity exhibited significant mucosal protection, paralleling standard treatments in effectiveness (Mathew, Suresh, & Anbazhagan, 2013).
Antiparasitic Properties In the realm of antiparasitic research, benzimidazole derivatives, including 5-(1H-benzimidazol-2-yl)pentanoic acid, have demonstrated efficacy. A prodrug of this compound showed considerable morphological damage to Echinococcus multilocularis metacestodes, suggesting potential for treatment against alveolar hydatid disease (AHD) (Walchshofer, Delabre-Defayolle, Paris, & Pétavy, 1990).
Antinociceptive Effects Further studies have illustrated the antinociceptive properties of benzimidazole 5-carboxylic acid derivatives. Specifically, 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid showed prominent analgesic activity, highlighting the importance of the 2-(o-substituted phenyl) group in benzimidazole compounds for naloxone-sensitive analgesic activity (Aydin, Beis, & Can, 2003).
Proton Pump Inhibition A study on a newly synthesized benzimidazole derivative (YJA20379-5) revealed potent inhibitory effects on the K+-stimulated H+,K+-ATPase activity, affirming its potential as a proton pump inhibitor. The compound demonstrated significant inhibitory effects on gastric acid secretion and provided protective effects against gastric and duodenal damages in rats (Shon et al., 1998).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(1H-benzimidazol-2-yl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12(16)8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXHPONACTZBEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365341 |
Source


|
| Record name | 5-(1H-benzimidazol-2-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-benzimidazol-2-yl)pentanoic acid | |
CAS RN |
14678-78-5 |
Source


|
| Record name | 5-(1H-benzimidazol-2-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

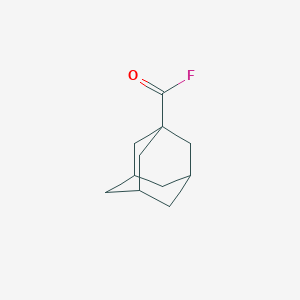
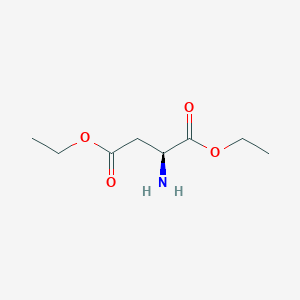
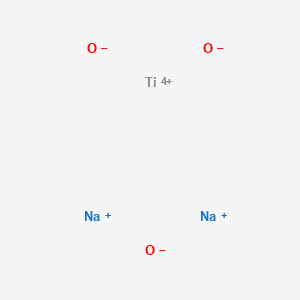


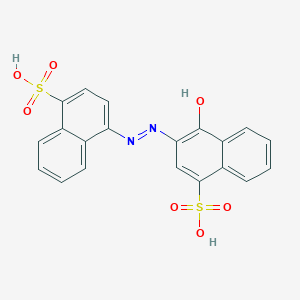
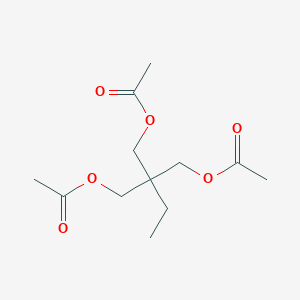
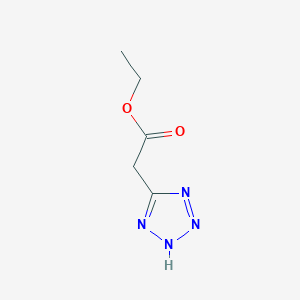

![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
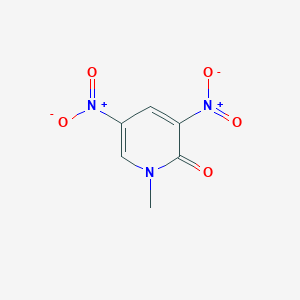
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)
